Ethane, trichlorotrifluoro-

Precision Cleaning Vapor Degreasing Electronics Manufacturing

Ethane, trichlorotrifluoro- (CAS 26523-64-8), predominantly 1,1,1-trichloro-2,2,2-trifluoroethane, is a chlorofluorocarbon (CFC) historically deployed as a high-volatility, non-flammable solvent and refrigerant. This compound served as the performance benchmark for precision cleaning in the electronics and aerospace sectors due to its combination of low boiling point (approximately 47.6 °C) and exceptional chemical inertness.

Molecular Formula C4Cl6F6
Molecular Weight 374.7 g/mol
CAS No. 26523-64-8
Cat. No. B12328519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane, trichlorotrifluoro-
CAS26523-64-8
Molecular FormulaC4Cl6F6
Molecular Weight374.7 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(F)(F)F.C(C(F)(Cl)Cl)(F)(F)Cl
InChIInChI=1S/2C2Cl3F3/c3-1(4,6)2(5,7)8;3-1(4,5)2(6,7)8
InChIKeyQINOAAYQZCYPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorotrifluoroethane (CAS 26523-64-8) Technical Baseline for Scientific Procurement


Ethane, trichlorotrifluoro- (CAS 26523-64-8), predominantly 1,1,1-trichloro-2,2,2-trifluoroethane, is a chlorofluorocarbon (CFC) historically deployed as a high-volatility, non-flammable solvent and refrigerant . This compound served as the performance benchmark for precision cleaning in the electronics and aerospace sectors due to its combination of low boiling point (approximately 47.6 °C) and exceptional chemical inertness [1]. While its production is restricted under the Montreal Protocol , understanding its physical property profile—specifically a surface tension of ~17.3 dyn/cm, a density of ~1.56-1.58 g/mL, and a zero flash point [1]—is critical for sourcing in legacy applications or evaluating the true 'drop-in' compatibility of modern alternatives.

Why Trichlorotrifluoroethane (CAS 26523-64-8) Cannot Be Generically Substituted in Critical Systems


Generic substitution of trichlorotrifluoroethane is not a trivial drop-in exercise due to quantifiable performance divergences in evaporation kinetics and material compatibility [1]. In vapor degreasing applications, the solvent's low boiling point (47.6 °C) enables rapid drying cycles that modern, higher-boiling HFC/HFE alternatives cannot match, often leading to condensation of residual water in non-optimized equipment [2]. Furthermore, while many replacements target similar Hansen Solubility Parameters for general soil removal, the specific inertness of CFC-113 toward sensitive austenitic stainless steels (even at elevated temperatures up to 450 °F) is a critical differentiator against more aggressive chlorinated solvents like trichloroethylene, which pose quantifiable corrosion risks in entrapment configurations [3].

Quantitative Differentiation Guide for Trichlorotrifluoroethane (CAS 26523-64-8) Procurement


Evaporation Rate and Drying Speed vs. HFC-43-10mee (Vertrel XF) in Precision Cleaning

The primary operational advantage of trichlorotrifluoroethane (CFC-113) over the HFC alternative HFC-43-10mee (Vertrel XF) lies in its significantly faster evaporation rate, driven by a lower boiling point and lower latent heat of vaporization [1]. While HFC-43-10mee offers higher solvency power, the thermal energy required to vaporize the target compound is lower, resulting in shorter cycle times and reduced heat exposure for temperature-sensitive components [1].

Precision Cleaning Vapor Degreasing Electronics Manufacturing

Metal Surface Safety: Chemical Stability in Austenitic Stainless Steel Entrapment Configurations

Trichlorotrifluoroethane demonstrates quantifiable safety margins against metal corrosion, particularly when compared to aggressive chlorinated solvents like trichloroethylene [1]. In simulated entrapment conditions (trapped solvent in crevices), CFC-113 maintains chemical stability at temperatures up to 450 °F (232 °C) without causing stress corrosion cracking in sensitized austenitic stainless steels [1]. This is a stark contrast to trichloroethylene, which has a much lower permissible exposure limit (PEL) and is known to degrade into corrosive acidic byproducts under thermal stress [2].

Materials Compatibility Corrosion Prevention Aerospace Cleaning

Surface Tension and Wettability for Fine-Pitch Electronic Cleaning

The ability to penetrate tight clearances under surface-mount components (fine-pitch assemblies) is a function of surface tension. Trichlorotrifluoroethane (CFC-113) exhibits a surface tension of 17.3 dyn/cm, which is intermediate between low-viscosity alternatives and high-performance but more expensive HFC solvents [1]. While HFC-43-10mee (14.1 dyn/cm) has slightly better wetting, it comes with a significantly higher boiling point that slows drying [1]. Compared to aqueous cleaning, which requires surfactants to lower surface tension from ~72 dyn/cm to ~30 dyn/cm, CFC-113 provides native, residue-free penetration [2].

Surface Science PCB Cleaning Flux Removal

Ozone Depletion Potential (ODP) vs. Regulatory Standing of HCFC-225

The regulatory landscape defines procurement viability. While both compounds are ozone-depleting substances (ODS), the specific ODP value of CFC-113 is a critical data point for users operating under essential-use exemptions or in regions with phasedown schedules [1]. The comparator HCFC-225 is a Class II ODS with a lower but non-zero ODP, making it a temporary bridge solvent [2]. For applications where ODP is the sole environmental metric, the quantitative difference is substantial: CFC-113 has an ODP of 0.8, whereas HFC-43-10mee (Vertrel XF) has an ODP of 0 [3].

Environmental Impact Regulatory Compliance ODP Comparison

Validated Application Scenarios for Trichlorotrifluoroethane (CAS 26523-64-8) Based on Differential Evidence


Legacy Vapor Degreasing of High-Reliability Electronics (MIL-SPEC)

In the cleaning of printed circuit boards (PCBs) for military or aerospace applications where MIL-STD-883 specifications apply, the combination of a 47.6 °C boiling point and 17.3 dyn/cm surface tension [1] provides a unique balance of fast drying and ionic soil removal. The lower boiling point compared to HFC-43-10mee (55 °C) minimizes thermal stress on solder joints during the drying phase [1]. Furthermore, the established material compatibility with FR4 and copper coatings [2] makes this compound the de facto standard for validating replacement solvent performance in these specific, high-stakes cleaning operations.

Austenitic Stainless Steel Cleaning in Oxygen Service

For cleaning oxygen system components (e.g., valves, regulators, lines) as practiced by NASA and aerospace contractors, trichlorotrifluoroethane is selected for its proven chemical inertness at elevated temperatures [3]. In contrast to trichloroethylene or n-propyl bromide, which may degrade or promote stress corrosion cracking, CFC-113 maintains stability up to 450 °F (232 °C) in entrapment configurations [3]. This eliminates the risk of introducing combustion hazards or corrosive residues, making it a critical procurement item for maintaining oxygen safety protocols in legacy space launch and ground support equipment.

Precision Cleaning of Flux from Fine-Pitch Assemblies

In the manufacturing of medical devices or high-density interconnect (HDI) substrates, the removal of rosin-based flux residues from under chips is critical. While HCFC-225 ca/cb has shown superior solvency for adipic acid (a flux activator) [4], the faster evaporation rate of CFC-113 [4] prevents 'puddling' and ensures the solvent fully vaporizes from tight clearances without leaving a non-volatile residue. This characteristic is particularly valuable in batch vapor degreasers where throughput and cleanliness verification via non-volatile residue (NVR) testing are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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